molecular formula C14H14Cl2N2 B253498 N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine

N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine

Cat. No.: B253498
M. Wt: 281.2 g/mol
InChI Key: OKPDSJQSGDLGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine is a useful research compound. Its molecular formula is C14H14Cl2N2 and its molecular weight is 281.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14Cl2N2

Molecular Weight

281.2 g/mol

IUPAC Name

N,N//'-bis(3-chlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C14H14Cl2N2/c15-11-3-1-5-13(9-11)17-7-8-18-14-6-2-4-12(16)10-14/h1-6,9-10,17-18H,7-8H2

InChI Key

OKPDSJQSGDLGOF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NCCNC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCCNC2=CC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture consisting of 188 gm of ethylene bromide, 383 gm of 3-chloro-aniline and 300 gm of sodium carbonate was stirred at 140° C. for five hours. Thereafter, the reaction mixture was cooled to about 80° C., and by addition of water the inorganic substances were caused to go into solution. The mixture was then extracted with ethyl acetate, the organic extract was dried over sodium sulfate, and the solvent as well as unreacted 3-chloroaniline were distilled off in vacuo, leaving 205 gm (76% of theory) of raw N,N'-bis-(3-chlorophenyl)-ethylenediamine. The raw product may be purified by distillation at 16 mm Hg and about 285° C.
Quantity
188 g
Type
reactant
Reaction Step One
Quantity
383 g
Type
reactant
Reaction Step Two
Quantity
300 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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